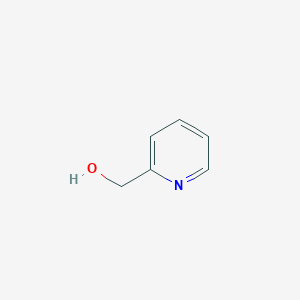

2-Pyridinmethanol

Übersicht

Beschreibung

2-Pyridinylmethanol is a member of pyridines.

Wissenschaftliche Forschungsanwendungen

Koordinationschemie

2-Pyridinmethanol wird bei der Synthese von Koordinationsverbindungen und Polymeren eingesetzt. Es wirkt als verbrückender Ligand und bildet Komplexe mit Metallen, die einzigartige magnetische, katalytische oder strukturelle Eigenschaften aufweisen können . Diese Verbindungen sind für ihren potenziellen Einsatz in verschiedenen technologischen und umweltbezogenen Anwendungen von Interesse.

Medizin

Im medizinischen Bereich wurde this compound als eine Verbindung mit hypoglykämischer Aktivität identifiziert . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Diabetes oder als Ausgangspunkt für die Entwicklung neuer Antidiabetika hin.

Umweltwissenschaften

Die Verbindung ist an der Herstellung von Metall-organischen Gerüsten (MOFs) beteiligt, die für Umweltanwendungen wie Gasspeicherung, -trennung und -katalyse eingesetzt werden können . MOFs mit this compound können eine hohe Porosität und Oberfläche aufweisen, was sie für die Abtrennung von Schadstoffen oder die Erleichterung chemischer Reaktionen geeignet macht.

Materialwissenschaften

This compound ist ein Vorläufer bei der Entwicklung neuer Materialien mit spezifischen optischen und elektronischen Eigenschaften. Es wird bei der Synthese von pyrenbasierten MOFs verwendet, die Anwendungen von Lumineszenz bis hin zu elektrochemischen Geräten haben .

Organische Synthese

Diese Verbindung ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Es wird verwendet, um die Pyridylmethylgruppe in andere Moleküle einzuführen, was zur Bildung neuer chemischer Entitäten mit potenziellen pharmazeutischen oder industriellen Anwendungen führen kann .

Pharmakologie

Die Rolle von this compound in der Pharmakologie hängt mit seiner Verwendung als Baustein für die Medikamentenentwicklung zusammen. Seine Struktur ist der Schlüssel bei der Synthese von Verbindungen, die mit biologischen Zielstrukturen interagieren können, was zu therapeutischen Wirkungen führt .

Industrielle Prozesse

Schließlich ist this compound in industriellen Prozessen, insbesondere bei der Synthese von Feinchemikalien, beteiligt. Seine Reaktivität und Stabilität unter verschiedenen Bedingungen machen es zu einer wertvollen Komponente bei der Herstellung von Spezialchemikalien .

Wirkmechanismus

Target of Action

2-Pyridinemethanol, also known as 2-Pyridylmethanol, pyridin-2-ylmethanol, 2-(Hydroxymethyl)pyridine, or Piconol, is a pyridylalcohol It is known to exhibit hypoglycemic activity , suggesting that it may interact with targets involved in glucose metabolism.

Mode of Action

Given its hypoglycemic activity , it can be inferred that it may interact with enzymes or receptors involved in glucose metabolism, leading to a decrease in blood glucose levels

Biochemical Pathways

Considering its hypoglycemic activity , it can be speculated that it may influence pathways related to glucose metabolism, such as glycolysis, gluconeogenesis, or insulin signaling. The downstream effects could include reduced glucose production or increased glucose uptake, leading to a decrease in blood glucose levels.

Result of Action

Given its hypoglycemic activity , it can be inferred that it may lead to a decrease in blood glucose levels This could potentially be beneficial in conditions characterized by hyperglycemia, such as diabetes

Biochemische Analyse

Biochemical Properties

It is known to have hypoglycemic activity This suggests that it may interact with enzymes, proteins, and other biomolecules involved in glucose metabolism

Cellular Effects

Given its hypoglycemic activity , it may influence cell function by affecting glucose metabolism This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Eigenschaften

IUPAC Name |

pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNUBALDGXWUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046531 | |

| Record name | Piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Pyridinemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2-Pyridinemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

586-98-1 | |

| Record name | 2-Pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piconol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piconol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HQ8UT1TPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

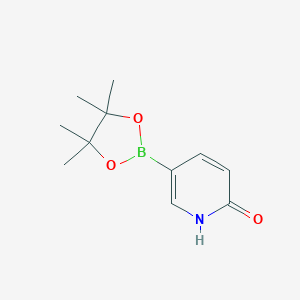

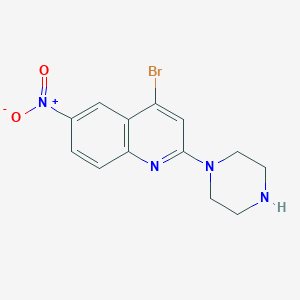

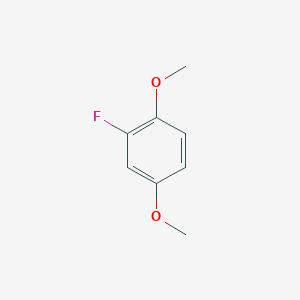

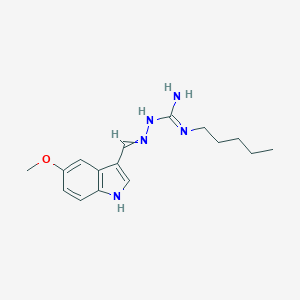

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-pyridinemethanol?

A1: The molecular formula of 2-pyridinemethanol is C6H7NO, and its molecular weight is 109.13 g/mol.

Q2: How can 2-pyridinemethanol be characterized spectroscopically?

A2: 2-Pyridinemethanol can be characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). IR spectroscopy reveals characteristic peaks for the hydroxyl group and the pyridine ring. [, ] NMR spectroscopy provides information about the compound's structure and dynamics. [, ] MS analysis helps determine the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

Q3: What is the physical state of 2-pyridinemethanol at room temperature?

A3: 2-Pyridinemethanol exists as a slightly hygroscopic liquid at room temperature. []

Q4: How does the structure of 2-pyridinemethanol influence its solubility?

A4: The presence of both a hydrophilic hydroxyl group and a hydrophobic pyridine ring in 2-pyridinemethanol contributes to its solubility in both polar and non-polar solvents. [] It partitions strongly into the oil phase, indicating a preference for less polar environments. []

Q5: What catalytic applications have been explored for 2-pyridinemethanol?

A5: 2-Pyridinemethanol has been investigated as a ligand in various catalytic reactions, including iron complex-catalyzed dehydrogenation of alcohols and rhodium-catalyzed carbonylation of internal alkynes. [, ] Its ability to chelate metal centers plays a crucial role in these catalytic processes. [, ]

Q6: How does the presence of 2-pyridinemethanol influence the outcome of specific reactions?

A6: In the rhodium-catalyzed carbonylation of internal alkynes, 2-pyridinemethanol facilitates the formation of 1,4-dicarboxylate esters. The coordination of its pyridine nitrogen to rhodium is crucial for this transformation. []

Q7: Have there been computational studies conducted on 2-pyridinemethanol?

A7: Density functional theory (DFT) calculations have been employed to optimize the geometry and calculate the vibrational frequencies of 2-pyridinemethanol. These calculations provide insights into the molecule's electronic structure and vibrational modes. []

Q8: How do structural modifications of 2-pyridinemethanol affect its properties?

A8: Introducing bulky substituents near the hydroxyl group of 2-pyridinemethanol can influence the nuclearity and structure of manganese clusters formed using this ligand. [] The steric hindrance imposed by these modifications alters the ligand's bridging ability, leading to variations in cluster formation. []

Q9: What is known about the stability of ibuprofen piconol, a derivative of 2-pyridinemethanol?

A9: Ibuprofen piconol, the 2-pyridinemethanol ester of ibuprofen, exhibits chemical stability in its bulk form, in solution, and in both cream and ointment formulations. []

Q10: What is known about the metabolism of ibuprofen piconol?

A10: Ibuprofen piconol undergoes hydrolysis in plasma, whole blood, and serum, converting into ibuprofen. The hydrolysis rate is influenced by the presence and type of anticoagulants. []

Q11: Are there any reports on the anti-cancer activity of 2-pyridinemethanol copper complexes?

A11: Research suggests that certain 2-pyridinemethanol copper complexes exhibit promising anti-cancer activity against human lung cancer and human colon cancer cell lines. [] These findings highlight the potential of such complexes in developing new anti-cancer agents. []

Q12: Are there any known cases of contact dermatitis associated with ibuprofen piconol?

A12: Yes, there have been reported cases of contact dermatitis linked to the topical use of ibuprofen piconol. [] As with any topical agent, there is potential for sensitization and allergic reactions in some individuals. []

Q13: What analytical techniques are commonly employed to characterize 2-pyridinemethanol and its derivatives?

A13: Common analytical techniques for analyzing 2-pyridinemethanol and its derivatives include elemental analysis, IR spectroscopy, UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry. [, , , , , , ] These methods are used to confirm composition, determine structure, and assess purity.

Q14: What tools and resources are available for researchers studying 2-pyridinemethanol and related compounds?

A14: Researchers can access a wealth of information and resources, including databases of chemical structures and properties, scientific publications, and computational chemistry software. Collaboration with research groups specializing in synthetic chemistry, materials science, or pharmacology can further facilitate advancements in this field.

Q15: What cross-disciplinary applications have been explored for 2-pyridinemethanol and its derivatives?

A15: 2-Pyridinemethanol finds applications in diverse fields such as medicinal chemistry, catalysis, and materials science. Its versatility stems from its ability to act as a ligand, building block for larger structures, and a precursor for other valuable compounds. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.